

Boiling and melting point of 2-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Trifluoromethyl)-1H-imidazole**

Cat. No.: **B105907**

[Get Quote](#)

An In-depth Technical Guide to the Boiling and Melting Points of **2-(Trifluoromethyl)-1H-imidazole**

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2-(Trifluoromethyl)-1H-imidazole**, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the molecular factors governing these fundamental physical properties, including the profound influence of the trifluoromethyl group and the imidazole core's capacity for hydrogen bonding. This document synthesizes data from various commercial and database sources, addresses observed discrepancies in reported values, and presents standardized protocols for experimental verification. The intended audience includes researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this compound's physicochemical behavior.

Introduction to 2-(Trifluoromethyl)-1H-imidazole

2-(Trifluoromethyl)-1H-imidazole (CAS No. 66675-22-7) is a five-membered heterocyclic aromatic compound that has garnered significant interest in pharmaceutical and materials science research. The imidazole ring is a privileged structure, appearing in numerous biologically active molecules, including the essential amino acid histidine.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold.

The introduction of a trifluoromethyl ($-CF_3$) group at the 2-position dramatically alters the molecule's physicochemical properties. The $-CF_3$ group is a potent electron-withdrawing group and a bioisostere for other functionalities, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] Understanding the fundamental thermal properties of this building block, such as its melting and boiling points, is critical for its application in synthesis, purification, formulation, and materials design.

Physicochemical Properties: A Comparative Analysis

The melting and boiling points are critical indicators of the strength of intermolecular forces within a substance. For **2-(Trifluoromethyl)-1H-imidazole**, there is a notable variation in the values reported across different suppliers and databases. This highlights the importance of empirical verification and understanding the potential sources of such discrepancies, which may include purity levels, experimental methodology, or whether the data is predicted versus experimentally determined.

Table of Reported Physical Properties

Property	2-(Trifluoromethyl)-1H-imidazole	Parent Imidazole	Source
Melting Point	145-147 °C	90.5 °C	[3][4][5]
84 - 86 °C	[6]		
Boiling Point	186.1 \pm 40.0 °C (Predicted)	257 °C	[3][4][5]
226.7 °C @ 760 mmHg	[6]		
Molecular Weight	136.08 g/mol	68.08 g/mol	[4][7]
Physical Form	Solid	Solid	[3][4]

Discussion of Data Discrepancies

The most significant discrepancy lies in the melting point, with a high range of 145-147 °C reported by major suppliers like Sigma-Aldrich and a lower range of 84-86 °C from another source.[3][5][6] The higher value is more consistent with the melting point of the isomeric 4-(Trifluoromethyl)-1H-imidazole (148–150 °C), suggesting that the trifluoromethyl group substantially increases the melting point compared to the parent imidazole (90.5 °C).[2][4] This is likely due to a combination of increased molecular weight and altered crystal packing forces.

Conversely, the predicted boiling point (186.1 °C) is considerably lower than that of the parent imidazole (257 °C).[3][4] This suggests that while the -CF₃ group increases molecular weight, it may disrupt the extensive intermolecular hydrogen-bonding network that defines the high boiling point of unsubstituted imidazole.[8]

Molecular Determinants of Thermal Properties

The melting and boiling points of **2-(Trifluoromethyl)-1H-imidazole** are a direct consequence of the interplay between several intermolecular forces, dictated by its unique molecular structure.

The Role of the Imidazole Core: Hydrogen Bonding and Aromaticity

The unsubstituted imidazole molecule exhibits a remarkably high boiling point (257 °C) for its low molecular weight.[4] This is primarily due to the presence of an N-H proton donor and a pyridinic nitrogen acceptor, which facilitates the formation of strong, extensive intermolecular hydrogen-bond chains.[8] This strong association requires significant thermal energy to overcome, leading to a high boiling point. In the solid state, these interactions contribute to an ordered crystal lattice, defining its melting point.

Impact of the Trifluoromethyl Substituent

The -CF₃ group at the 2-position introduces several competing effects:

- Increased Molecular Weight and van der Waals Forces: The -CF₃ group more than doubles the molecular weight of the imidazole core, leading to stronger van der Waals interactions.
- Strong Inductive Effect: As a powerful electron-withdrawing group, the -CF₃ group significantly increases the acidity of the N-H proton. This could potentially strengthen the

hydrogen bond donation.

- **Steric Hindrance and Dipole Effects:** The bulky nature of the -CF₃ group may sterically hinder the ideal alignment for hydrogen bonding that exists in pure imidazole. Furthermore, the strong C-F bonds introduce a significant local dipole, altering the overall molecular polarity and influencing dipole-dipole interactions within the crystal lattice.

Synergistic Effects and Intermolecular Forces

The observed thermal properties result from the synergy of these forces. The higher melting point (as per the 145-147 °C data) suggests that in the solid state, the combination of increased molecular weight, altered dipole moments, and potentially strengthened (though possibly less numerous) hydrogen bonds leads to a more stable crystal lattice than that of parent imidazole. The lower boiling point indicates that in the liquid phase, the steric hindrance of the -CF₃ group is the dominant factor, disrupting the hydrogen-bonding network and making the molecules more volatile than imidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 [sigmaaldrich.com]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole, 2-(trifluoromethyl)- price, buy 1H-Imidazole, 2-(trifluoromethyl)- - chemicalbook [m.chemicalbook.com]
- 6. 2-(Trifluoromethyl)-1H-Imidazole: Properties, Uses, Safety & Supplier Information | Expert Guide from China [chemheterocycles.com]
- 7. 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 [sigmaaldrich.com]

- 8. Imidazole boils at 257 °C, whereas N-methylimidazole boils at 199... | Study Prep in Pearson+ [pearson.com]
- To cite this document: BenchChem. [Boiling and melting point of 2-(Trifluoromethyl)-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105907#boiling-and-melting-point-of-2-trifluoromethyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com